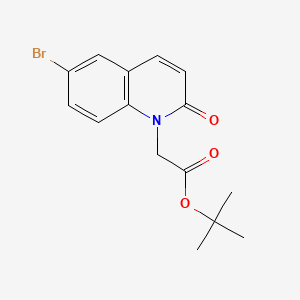
Ethyl2,2-difluoro-3-(oxiran-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate is a fluorinated organic compound that features both an ester and an epoxide functional group. The presence of fluorine atoms in the molecule enhances its chemical stability and lipophilicity, making it a valuable compound in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,2-difluoro-3-hydroxypropanoic acid.
Esterification: The hydroxy group of the acid is esterified using ethanol in the presence of an acid catalyst to form ethyl 2,2-difluoro-3-hydroxypropanoate.
Epoxidation: The hydroxy group is then converted to an epoxide using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted alcohols, amines, or thiols.
Reduction: Ethyl 2,2-difluoro-3-(hydroxypropyl)propanoate.
Hydrolysis: 2,2-difluoro-3-(oxiran-2-yl)propanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate involves its interaction with various molecular targets:
Epoxide Ring Opening: The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with biological molecules such as proteins and nucleic acids.
Fluorine Atoms: The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound towards specific molecular targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate can be compared with other similar compounds such as:
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Another fluorinated ester with potential anticancer properties.
2,2-Difluoroethyl acetate: A simpler fluorinated ester used in organic synthesis.
Epichlorohydrin: A non-fluorinated epoxide used in the production of epoxy resins.
Uniqueness
The combination of an ester and an epoxide functional group, along with the presence of fluorine atoms, makes Ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate unique. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10F2O3 |
|---|---|
Peso molecular |
180.15 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3-(oxiran-2-yl)propanoate |
InChI |
InChI=1S/C7H10F2O3/c1-2-11-6(10)7(8,9)3-5-4-12-5/h5H,2-4H2,1H3 |
Clave InChI |
FTGMDVYISYCDAX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC1CO1)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)



![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)


![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)
![4-bromo-2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole](/img/structure/B15299461.png)
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
